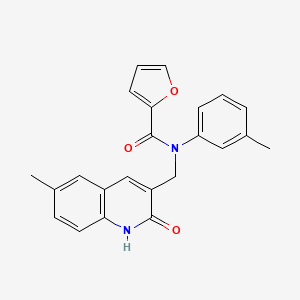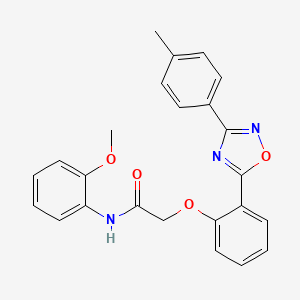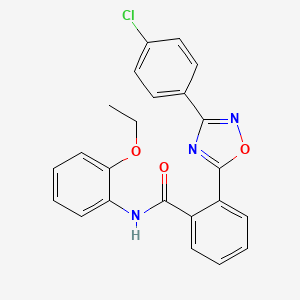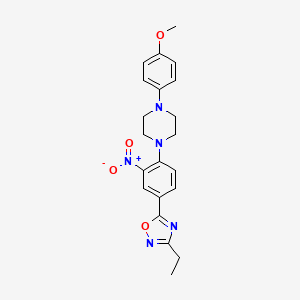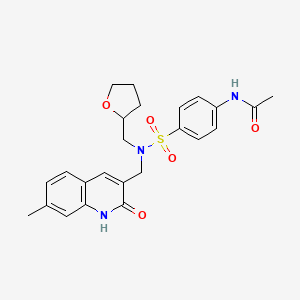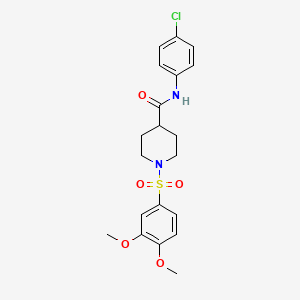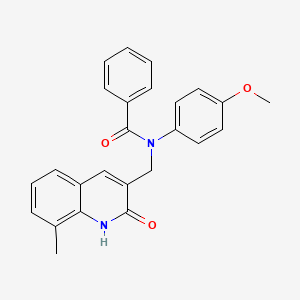
1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BTQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the tetrahydroquinoline family of compounds, which have been shown to have a wide range of biological activities.
作用機序
The exact mechanism of action of 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer and neurodegenerative diseases.
Biochemical and physiological effects:
1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. Additionally, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in scientific research is its well-characterized synthesis and chemical properties, which make it easy to work with in the laboratory. However, one limitation of using 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, including:
1. Further investigation of its anti-tumor activity and potential use as a cancer treatment.
2. Study of its potential neuroprotective properties and use in the treatment of neurodegenerative diseases.
3. Investigation of its potential as an anti-inflammatory and antioxidant agent.
4. Study of its mechanism of action and identification of specific targets for its activity.
In conclusion, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic compound that has shown promise as a potential tool for scientific research. Its well-characterized synthesis and chemical properties make it easy to work with in the laboratory, and its potential applications in cancer and neurodegenerative disease research make it an area of interest for future investigation.
合成法
The synthesis of 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde with 2-aminobenzophenone to form an intermediate compound. This intermediate is then reacted with cyclohexanone in the presence of a catalyst to form the final product, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
科学的研究の応用
1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a wide range of potential applications in scientific research. One area of interest is in the study of cancer, as 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-tumor activity in vitro and in vivo. Additionally, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-benzoyl-N-(2,4,6-trimethylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-17-14-18(2)24(19(3)15-17)27-25(29)22-11-12-23-21(16-22)10-7-13-28(23)26(30)20-8-5-4-6-9-20/h4-6,8-9,11-12,14-16H,7,10,13H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNLHSLIRJGXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

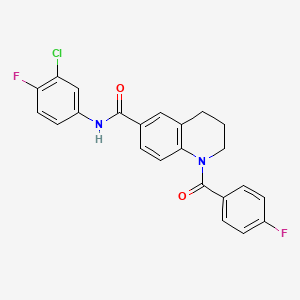
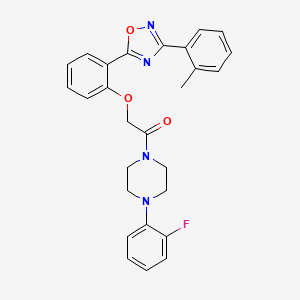
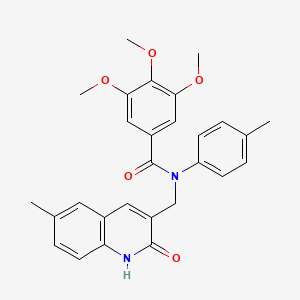
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7686001.png)
![N-cyclohexyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686005.png)
